molecular formula C7H5BrN2O B2909691 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one CAS No. 1823870-64-9

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B2909691
CAS No.: 1823870-64-9
M. Wt: 213.034
InChI Key: GBINAPJIRBJJFB-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms.

Preparation Methods

The synthesis of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Scientific Research Applications

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can be compared with other similar compounds, such as:

    5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one:

    4-Chloro-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    4-Methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

IUPAC Name

4-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINAPJIRBJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823870-64-9
Record name 4-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
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